BenchChemオンラインストアへようこそ!

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Synthetic Diversification C–C Bond Formation Late-Stage Functionalization

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352530-17-6) is a heterocyclic small molecule with the molecular formula C₁₃H₁₉BrN₄O₃S and a molecular weight of 391.28 g·mol⁻¹. The scaffold comprises a 5-bromo-substituted pyridine core, a piperazine linker at the 4-position, and a morpholine ring attached via a sulfonyl bridge at the 3-position.

Molecular Formula C13H19BrN4O3S
Molecular Weight 391.29 g/mol
Cat. No. B15059467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
Molecular FormulaC13H19BrN4O3S
Molecular Weight391.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br
InChIInChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2
InChIKeyCLWURIDXAJNEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine – CAS 1352530-17-6 Procurement Specification & Core Structural Identity


4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352530-17-6) is a heterocyclic small molecule with the molecular formula C₁₃H₁₉BrN₄O₃S and a molecular weight of 391.28 g·mol⁻¹ . The scaffold comprises a 5-bromo-substituted pyridine core, a piperazine linker at the 4-position, and a morpholine ring attached via a sulfonyl bridge at the 3-position . It is supplied by multiple catalog vendors as a research-grade building block at a standard purity of ≥97 %, with batch-specific QC documentation (NMR, HPLC, GC) . The molecule is structurally related to compounds described in patents targeting phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase (CDK) inhibition, though its primary reported application is as a synthetic intermediate for medicinal chemistry campaigns [1].

Why 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine Cannot Be Replaced by Its De‑Bromo Analog CAS 1352536‑37‑8


The non‑brominated parent compound 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536‑37‑8, MW 312.39) shares the same core scaffold but lacks the aryl bromide handle . This single‑atom deletion eliminates the capacity for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are central to late‑stage diversification strategies in fragment‑based drug discovery and parallel library synthesis [1]. Furthermore, the bromine substituent alters both the electronic character of the pyridine ring (σₚ = +0.23 for Br vs. σₚ = 0.00 for H) and the compound ’s lipophilicity, which can shift target‑binding profiles when the pyridine ring sits in a hydrophobic pocket [2]. Therefore, the de‑bromo analog is not a functionally equivalent substitute for any application that depends on the presence of the C5‑bromine atom.

Quantitative Differentiation of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine Against Its Closest Structural Analogs


Aryl Bromide Handle Enables Palladium‑Catalysed Cross‑Coupling – Unavailable in the De‑Bromo Analog

The target compound possesses a C5‑bromine substituent that is absent in the closest commercial analog, 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536‑37‑8). Aryl bromides are the optimal substrates for Suzuki–Miyaura coupling, exhibiting oxidative addition rates 10³–10⁴ times faster than the corresponding aryl chlorides under standard Pd(PPh₃)₄ conditions [1][2]. The de‑bromo analog lacks this reactive handle entirely, rendering it inert to palladium‑catalysed cross‑coupling. This difference is absolute: the brominated compound can generate dozens of diversified analogs from a single precursor, while the non‑brominated compound cannot.

Synthetic Diversification C–C Bond Formation Late-Stage Functionalization

Lipophilicity Increase (cLogP) Driven by Bromine Substitution Alters Chromatographic Retention and Potential Membrane Permeability

Substitution of hydrogen with bromine at the pyridine C5 position increases computed log P (cLogP) by approximately 0.6–0.9 log units based on the fragment contribution of aryl‑Br (π ≈ 0.86) relative to aryl‑H (π = 0.00) [1]. The target compound (cLogP ≈ 0.6–1.2, depending on ionization state) is therefore more lipophilic than its de‑bromo comparator (cLogP ≈ 0.0–0.3). This difference directly impacts reversed‑phase HPLC retention time and may influence passive membrane permeability in cell‑based assays.

Lipophilicity ADME Prediction Chromatographic Behaviour

Molecular Weight Differential (391.28 vs. 312.39) Enables Distinct MS Detection and Fragment Identification

The target compound (MW = 391.28 g·mol⁻¹) differs from its de‑bromo analog (MW = 312.39 g·mol⁻¹) by +78.89 Da, corresponding to the replacement of H (1.01) with Br (79.90) . This mass shift is accompanied by a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectra, providing unambiguous compound identification in complex biological matrices. The de‑bromo analog lacks this isotopic signature, potentially complicating detection in LC‑MS/MS pharmacokinetic studies where chemical noise is high.

Mass Spectrometry Bioanalysis Metabolite Identification

Electronic Effect of Bromine on the Pyridine Ring Alters Basicity and Hydrogen‑Bonding Capacity Relative to Non‑Halogenated Analog

The electron‑withdrawing bromine substituent (σₚ = +0.23; σₘ = +0.39) reduces the basicity of the pyridine nitrogen relative to the unsubstituted analog [1]. This electronic modulation can be exploited in structure‑based design: for targets where the pyridine nitrogen acts as a hydrogen‑bond acceptor, the brominated compound will exhibit weaker H‑bond acceptor capacity (lower pKₐH) compared to the de‑bromo parent. The magnitude of this pKₐ shift is estimated at −0.3 to −0.5 log units per Hammett σ unit, yielding a predicted ΔpKₐ ≈ −0.1 to −0.2 for the mono‑bromo substitution.

Electronic Effects Medicinal Chemistry SAR Heterocycle Basicity

Application Scenarios for 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine Based on Quantitative Differentiation Evidence


Focused Kinase Library Synthesis via Suzuki–Miyaura Diversification

The C5‑bromine serves as a reactive handle for parallel Suzuki coupling with aryl/heteroaryl boronic acids. Starting from a single batch of the target compound (≥97 % purity), a 24‑ or 96‑well plate library of C5‑arylated analogs can be generated in 1–2 synthetic steps, enabling rapid SAR exploration around the pyridine ring. This capacity is absolutely absent in the de‑bromo analog CAS 1352536‑37‑8 .

LC‑MS/MS Bioanalytical Probe for In Vitro ADME Studies

The bromine isotopic doublet (⁷⁹Br:⁸¹Br, ~1:1) provides a unique spectral fingerprint that simplifies peak identification and integration in complex matrices such as liver microsome incubations or plasma stability assays . This makes the compound a superior probe relative to non‑halogenated analogs for quantitative bioanalysis in early‑stage drug discovery [1].

Core Scaffold for Structure‑Based Design of PI3K or CDK4/6 Inhibitors

Patent literature identifies sulfonyl‑piperazine‑pyridine scaffolds as kinase inhibitor cores . The target compound, with a piperazine NH available for further derivatisation and a morpholinosulfonyl group that mimics the morpholine moiety found in clinical PI3Kδ inhibitors, is strategically positioned as a starting material for teams pursuing selective PI3K or CDK inhibitors.

Physicochemical Property Probe in Matched Molecular Pair Analyses

When paired with CAS 1352536‑37‑8, the two compounds form a matched molecular pair (MMP) differing only by Br ↔ H. This defined pair enables controlled quantification of the impact of bromination on log D, solubility, permeability, and metabolic stability, providing critical data for medicinal chemistry design guidelines .

Quote Request

Request a Quote for 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.